molecular formula C9H5BrO3 B1524920 6-Bromo-4-Hydroxycoumarin CAS No. 4139-61-1

6-Bromo-4-Hydroxycoumarin

Cat. No.: B1524920
CAS No.: 4139-61-1
M. Wt: 241.04 g/mol
InChI Key: KNMCTCABMSGXGR-UHFFFAOYSA-N
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Description

6-Bromo-4-hydroxycoumarin (CAS 4139-61-1) is a high-purity, brominated derivative of the 4-hydroxycoumarin scaffold, offered as a white to light yellow crystalline powder with a melting point of approximately 277 °C . It is a solid at room temperature and should be stored in a cool, dark place . This compound is a versatile building block in organic synthesis and medicinal chemistry research, primarily due to its role as a key intermediate for the construction of more complex molecular architectures . The 4-hydroxycoumarin core is known for its diverse biological activities, and the introduction of a bromine atom at the 6-position allows for further structural diversification through cross-coupling reactions . Researchers value this brominated derivative as a precursor in the synthesis of various biologically active compounds, including anticoagulants and other pharmacologically relevant molecules . The core 4-hydroxycoumarin structure is a known pharmacophore in anticoagulant agents, which act as vitamin K antagonists by targeting vitamin K 2,3-epoxide reductase in the liver microsomes . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans. Please refer to the Safety Data Sheet (SDS) for comprehensive handling instructions. This compound may cause skin and serious eye irritation .

Properties

IUPAC Name

6-bromo-4-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO3/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMCTCABMSGXGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20715866
Record name 6-Bromo-4-hydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4139-61-1
Record name 6-Bromo-4-hydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20715866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-4-hydroxycoumarin
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Preparation Methods

Example Method from Bromoresorcinol (Adapted from RSC publication):

  • Step 1: Dissolve 4-bromoresorcinol in methanesulfonic acid.
  • Step 2: Add methyl 4-chloroacetoacetate to the solution and stir at room temperature for 2 hours.
  • Step 3: Pour the reaction mixture into ice water to precipitate the product.
  • Step 4: Filter and recrystallize the crude product from ethyl acetate/n-hexane to obtain bromo-substituted coumarin derivatives.
  • Yield: Approximately 79%.

This method produces bromo-substituted coumarin intermediates that can be further functionalized to introduce the hydroxy group at the 4-position.

Preparation via Reduction and Diazonium Salt Hydrolysis (From 6-Nitrocoumarin)

A two-step method involves:

  • Reduction of 6-nitrocoumarin to 6-aminocoumarin.
  • Conversion of 6-aminocoumarin to 6-hydroxycoumarin via diazonium salt formation and hydrolysis.

This method is relevant for the preparation of 6-hydroxycoumarins and can be adapted for bromo-substituted analogs by starting with brominated nitrocoumarins.

Detailed Procedure:

Step Description Conditions Yield Notes
1 Reduction of 6-nitrocoumarin to 6-aminocoumarin Polar solvent, hydrazine hydrate as hydrogen source, ferric chloride catalyst, 80-100°C, 2 hours 83-92% Hydrazine hydrate used in molar ratio 2.5:1 to nitrocoumarin
2 Diazotization and hydrolysis to 6-hydroxycoumarin 30% aqueous sulfuric acid, sodium nitrite addition at 0-5°C, then heated to 100-110°C for 4-6 hours ~95% High purity product after recrystallization

This synthetic route is industrially scalable, yielding high-purity 6-hydroxycoumarins, and can be modified for brominated substrates by using appropriately brominated nitrocoumarins.

Direct Condensation with Brominated Benzaldehydes

Another approach involves direct condensation of 4-hydroxycoumarin with brominated benzaldehydes under reflux in acetic acid to yield bromo-substituted coumarin derivatives.

Example from Glacial Acetic Acid Reflux:

  • React 4-hydroxycoumarin with 3-bromo-4-hydroxybenzaldehyde in glacial acetic acid.
  • Heat under reflux for about 9 hours until solid precipitates.
  • Filter and recrystallize from ethanol.
  • Yield: Approximately 80%.
  • Melting point: 182.3-184°C.

This method is straightforward and effective for synthesizing 6-bromo derivatives with hydroxy substitution on the coumarin core.

Summary of Key Preparation Routes

Method Starting Materials Key Reagents/Conditions Yield (%) Product Purity or Notes
Reduction and Diazotization 6-nitrocoumarin (brominated analog) Hydrazine hydrate, FeCl3 catalyst, sulfuric acid, sodium nitrite 83-95 Industrial scale, high purity (>99%)
Condensation with Bromoresorcinol 4-bromoresorcinol, methyl 4-chloroacetoacetate Methanesulfonic acid, room temperature ~79 Requires recrystallization
Direct Condensation with Brominated Benzaldehyde 4-hydroxycoumarin, 3-bromo-4-hydroxybenzaldehyde Glacial acetic acid reflux, 9 h ~80 Simple, good yield

Research Findings and Considerations

  • The reduction/diazonium hydrolysis method offers high yields and purity, suitable for scale-up and industrial production, but requires careful control of reaction temperatures and stoichiometry.
  • Condensation methods using brominated phenols or benzaldehydes provide more direct routes to the bromo-substituted coumarin core but may require extensive purification.
  • The choice of solvent and reaction conditions (e.g., methanesulfonic acid, glacial acetic acid) critically affects yield and product quality.
  • Recrystallization from mixed solvents such as ethanol/DMF or ethyl acetate/n-hexane is commonly employed to enhance purity.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-Hydroxycoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted coumarins, while oxidation reactions can produce quinones .

Scientific Research Applications

Anticoagulant Research

6-Bromo-4-hydroxycoumarin has been studied for its anticoagulant properties. It has shown significant anticoagulant effects comparable to traditional anticoagulants like warfarin. Its mechanism involves the inhibition of vitamin K epoxide reductase, which disrupts the vitamin K cycle and reduces the activation of vitamin K-dependent clotting factors .

CompoundInhibition Constant (M)Comparison to Warfarin
This compound6.6 × 108^{-8}Comparable
Dicoumarol1.7 × 109^{-9}More potent
Warfarin3.5 × 105^{-5}Less potent

Photodynamic Therapy

The compound is being explored for use in photodynamic therapy (PDT), where it can be activated by light to produce reactive oxygen species that selectively target cancer cells. This application is particularly promising for treating various cancers due to the compound's stability and effectiveness in generating cytotoxic effects upon light activation .

Fluorescent Probes

In biochemical assays, this compound serves as a fluorescent probe, allowing researchers to visualize cellular processes with high sensitivity. This application is crucial in studies involving cellular interactions and metabolic pathways .

Antioxidant Studies

This compound is utilized as a model in antioxidant research, helping scientists investigate how certain compounds can protect cells from oxidative stress. Its structural characteristics make it suitable for such studies, contributing to the understanding of oxidative damage and potential protective agents .

Antimicrobial Applications

Research indicates that this compound may possess antimicrobial properties, making it a candidate for developing new treatments against bacterial infections. Its effectiveness compared to existing antimicrobial agents is an area of ongoing investigation .

Case Study 1: Anticoagulant Activity

A study published in PMC demonstrated that derivatives of this compound exhibited significant anticoagulant activity in vitro, suggesting potential for therapeutic use in managing blood clotting disorders .

Case Study 2: Photodynamic Therapy Efficacy

Research highlighted the efficacy of using this compound in PDT, showing that when activated by specific wavelengths of light, it could effectively induce apoptosis in cancer cells while minimizing damage to surrounding healthy tissues .

Mechanism of Action

The mechanism of action of 6-Bromo-4-Hydroxycoumarin involves its interaction with various molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The bromine and hydroxyl groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

3,3'-(4-Bromobenzylidene)-bis-[4-hydroxycoumarin]

  • Structure : A bis-coumarin dimer linked via a 4-bromobenzylidene group .
  • Physicochemical Properties : Higher molecular weight (491.12 g/mol) and melting point (267.2 °C) compared to 6-bromo-4-hydroxycoumarin, suggesting enhanced thermal stability .
  • Biological Activity : Exhibits potent in vitro anticoagulant activity due to dual coumarin moieties, which may synergistically bind to vitamin K epoxide reductase .
  • Key Difference: The dimeric structure enhances hydrogen bonding and enzyme inhibition compared to monomeric this compound .

4-Hydroxy-6,7-benzocoumarin

  • Structure : A benzannulated coumarin with fused benzene rings at the 6,7-positions .
  • Biological Activity : Shares anticoagulant effects with this compound but has a shorter duration of action due to rapid metabolic clearance .

6-Bromo-4-hydroxy-3-nitrocoumarin

  • Structure: Features a nitro group at the 3-position (C₉H₄BrNO₅, MW 286.04 g/mol) .
  • Physicochemical Properties : Higher molecular weight and nitro group increase polarity, likely altering solubility and bioavailability compared to this compound.
  • Key Difference : The nitro group introduces additional hydrogen-bonding and electron-withdrawing effects, which may enhance binding affinity but also increase toxicity risks .

6-Bromo-3-(4-bromo-2-thiophenyl)coumarin

  • Structure : Contains a thiophene ring substituted with bromine at the 4-position .
  • Synthesis : Prepared via Pechmann condensation (59% yield), lower than typical yields for this compound derivatives .

3-[1-(N-4-Benzyloxyphenyl)iminoethyl]-6-bromo-4-hydroxycoumarin

  • Structure: Modified with a benzyloxyphenyl-iminoethyl group at the 3-position .
  • Physicochemical Properties : Lower melting point (161–162 °C) than this compound derivatives, indicating reduced crystallinity due to bulky substituents .

6-Bromo-4-diazomethyl-7-hydroxycoumarin

  • Structure : Diazomethyl group at the 4-position (C₁₀H₅BrN₂O₃, MW 281.07 g/mol) .
  • Reactivity : The diazomethyl group enables click chemistry or photolabile crosslinking, unlike the parent compound .
  • Key Difference : Enhanced synthetic utility for bioconjugation but reduced stability under light or heat compared to this compound .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Anticoagulant Activity
This compound C₉H₅BrO₃ 241.04 161–162* -OH, -Br High
3,3'-(4-Bromobenzylidene)-bis-coumarin C₂₅H₁₅BrO₆ 491.12 267.2 Dual -OH, -Br, benzylidene Higher
4-Hydroxy-6,7-benzocoumarin C₁₃H₈O₃ 212.20 N/A -OH, fused benzene Moderate
6-Bromo-4-hydroxy-3-nitrocoumarin C₉H₄BrNO₅ 286.04 N/A -OH, -Br, -NO₂ Not reported
6-Bromo-3-(4-bromo-2-thiophenyl) C₁₃H₇Br₂O₂S 393.97 N/A -Br, thiophene Moderate

*Derivative melting point .

Biological Activity

6-Bromo-4-hydroxycoumarin is a derivative of the coumarin family, known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, pharmacology, and biochemistry, due to its potential applications as an anticoagulant, antimicrobial agent, and fluorescent probe. The following sections provide a detailed overview of its biological activity, including synthesis methods, case studies, and research findings.

This compound can be synthesized through several methods. One notable approach involves the condensation of phenolic ethers with malonyl chloride under Friedel-Crafts reaction conditions. This method yields good results and allows for modifications to produce various derivatives with enhanced biological properties .

Biological Activities

1. Anticoagulant Properties

This compound exhibits significant anticoagulant activity. Research indicates that it can act as an effective inhibitor of vitamin K-dependent carboxylation processes, which are crucial for blood coagulation. In comparative studies, this compound demonstrated anticoagulant effects comparable to traditional anticoagulants like warfarin but with a potentially lower side effect profile .

2. Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various pathogens. Studies have shown that it exhibits antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus while showing limited efficacy against Gram-negative bacteria like Escherichia coli and fungi like Candida albicans.

MicroorganismActivity Level
Staphylococcus aureusStrong
Escherichia coliWeak
Candida albicansModerate

3. Photodynamic Therapy

The compound is also being investigated for its role in photodynamic therapy (PDT). In this application, this compound can be activated by light to generate reactive oxygen species (ROS), which can selectively kill cancer cells. This property makes it a candidate for developing new cancer treatment modalities .

4. Fluorescent Probes

Due to its ability to fluoresce upon excitation, this compound is utilized in the development of fluorescent probes for biological imaging. These probes are essential for visualizing cellular processes in real-time, thus aiding in the study of various biological phenomena .

Case Studies

Case Study 1: Anticoagulant Activity Evaluation

A study evaluated the anticoagulant effects of this compound in vitro using human plasma samples. Results indicated a dose-dependent inhibition of thrombin activity, suggesting its potential as a therapeutic agent in managing coagulation disorders .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of this compound was assessed against several bacterial strains. The compound displayed significant inhibitory effects on Gram-positive bacteria while showing minimal impact on Gram-negative strains and fungi. This selective activity highlights its potential use in treating specific bacterial infections .

Research Findings

Recent studies have further elucidated the mechanisms underlying the biological activities of this compound:

  • Anticoagulant Mechanism : The compound's active site binding affinity was compared with warfarin and dicoumarol, revealing that modifications at the aromatic positions could enhance its anticoagulant properties significantly .
  • Antimicrobial Mechanism : The structure-activity relationship (SAR) analysis indicated that substituents on the coumarin core influence antimicrobial efficacy. Specifically, halogen substitutions at certain positions were found to enhance antibacterial activity against resistant strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-bromo-4-hydroxycoumarin, and how are they optimized for purity?

  • Answer : A widely used method involves palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling of 6-bromocoumarin with boronic acids in a toluene/water mixture (10:2) under nitrogen, using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base, yields 6-aryl-substituted coumarins. Post-synthesis purification via flash column chromatography ensures >97% purity . Reaction optimization includes degassing solvents to prevent oxidation and controlling temperature (80–90°C) to minimize side products.

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., bromo and hydroxyl groups) and aromatic proton environments .
  • HR-MS : For molecular weight validation and fragment analysis .
  • FT-IR : To identify functional groups like carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches .
    Structural data for derivatives are often cross-referenced with databases like NIST Chemistry WebBook .

Q. What are the primary biological activities associated with this compound?

  • Answer : The compound exhibits anticoagulant properties, particularly when modified. For instance, 3,3’-alkylidene bis-6-bromo-4-hydroxycoumarin derivatives show potent in vitro anticoagulant activity, likely due to enhanced steric and electronic interactions with coagulation factors . Baseline bioactivity screening should include thrombin inhibition assays and cytotoxicity profiling against cell lines (e.g., Staphylococcus aureus ).

Q. How should this compound be stored to ensure stability?

  • Answer : Store in sealed containers under dry, inert conditions (e.g., nitrogen atmosphere) at 4°C. Avoid exposure to light, moisture, and oxidizing agents to prevent decomposition. Stability studies indicate degradation products under heat include CO and NOx gases, necessitating fire-safe storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies rationalize the anticoagulant effects of this compound derivatives?

  • Answer : SAR analysis focuses on substituent effects at the 3- and 6-positions. Bromine at C6 enhances electron-withdrawing effects, stabilizing coumarin’s lactone ring and improving binding to vitamin K epoxide reductase (VKOR). Adding alkylidene groups at C3 increases hydrophobicity, enhancing membrane permeability and prolonging activity . Computational docking (e.g., AutoDock Vina) can model interactions with VKOR’s active site .

Q. What strategies improve yield in palladium-catalyzed syntheses of this compound derivatives?

  • Answer : Key optimizations include:

  • Catalyst loading : Reducing Pd(PPh₃)₄ to 0.05 mol% minimizes costs while maintaining efficiency .
  • Solvent systems : Using toluene/water (10:2) enhances solubility of boronic acids while suppressing side reactions .
  • Post-reaction workup : Acidification with HCl (1 N) on an ice bath precipitates pure products, avoiding column chromatography for some derivatives .

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

  • Answer : Discrepancies often arise from structural nuances (e.g., substituent positioning) or assay conditions. For example:

  • Anticoagulant vs. antimicrobial activity : Bromo substitution at C6 favors anticoagulant effects, while nitro groups at C4 may shift activity toward antimicrobial targets .
  • Dose-dependent effects : Low concentrations (µM range) may inhibit bacterial growth, while higher doses (mM) induce cytotoxicity .
    Standardized protocols (e.g., CLSI guidelines) and meta-analyses of longitudinal data are critical .

Q. What factors influence the stability of this compound under experimental conditions?

  • Answer : Stability is pH- and solvent-dependent:

  • Aqueous solutions : Degrade rapidly at pH >7 due to lactone ring hydrolysis. Use buffered solutions (pH 4–6) for in vitro assays .
  • Organic solvents : Stable in DMSO or ethanol for ≤72 hours at 25°C .
  • Light sensitivity : UV exposure causes photodegradation; amber vials are recommended .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Bromo-4-Hydroxycoumarin
Reactant of Route 2
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6-Bromo-4-Hydroxycoumarin

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